REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[Cl:7][C:8]1[CH:15]=[C:14](F)[CH:13]=[CH:12][C:9]=1[C:10]#[N:11]>>[Cl:7][C:8]1[CH:15]=[C:14]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH:13]=[CH:12][C:9]=1[C:10]#[N:11]
|
Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
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Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by reverse phase high pressure chromatography
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Type
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WASH
|
Details
|
eluting with a solvent gradient (15% of 0.1% formic acid/CH3CN in 0.1% formic acid/water to 100% of 0.1% formic acid/water)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)OCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: CALCULATEDPERCENTYIELD | 4.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |